Cell-Permeable GGTase I Inhibition: 25-Fold Superiority Over FTI-277 in Whole-Cell Rap1A Processing
In a direct head-to-head comparison, GGTI-286 (the cell-permeable methyl ester derivative of GGTI-287) exhibited 25-fold greater potency than the corresponding farnesyltransferase inhibitor (FTI) analog, FTI-277, in inhibiting the processing of the geranylgeranylated protein Rap1A in whole cells [1]. The free acid, GGTI-287, is a potent inhibitor of GGTase I in vitro (IC50 = 5 nM), but its methyl ester, GGTI-286, is required for robust cell permeability and activity .
| Evidence Dimension | Inhibition of Rap1A protein processing (geranylgeranylation) |
|---|---|
| Target Compound Data | IC50 = 2 µM |
| Comparator Or Baseline | FTI-277: IC50 = 50 µM |
| Quantified Difference | 25-fold lower IC50 for GGTI-286, indicating 25-fold greater potency. |
| Conditions | Whole-cell assay (NIH3T3 cells) measuring processing of the geranylgeranylated protein Rap1A [1]. |
Why This Matters
This quantifies GGTI-286's superior cellular potency against its intended target relative to a structurally analogous FTI, ensuring effective GGTase I inhibition in living cells at micromolar concentrations while minimizing off-target FTase inhibition.
- [1] Lerner EC, Qian Y, Blaskovich MA, Fossum RD, Vogt A, Sun J, Cox AD, Der CJ, Hamilton AD, Sebti SM. Disruption of oncogenic K-Ras4B processing and signaling by a potent geranylgeranyltransferase I inhibitor. J Biol Chem. 1995 Nov 10;270(45):26770-3. doi: 10.1074/jbc.270.45.26770. View Source
